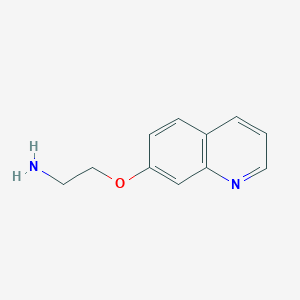

2-(7-Quinolinyloxy)ethanamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12N2O |

|---|---|

Molecular Weight |

188.23 g/mol |

IUPAC Name |

2-quinolin-7-yloxyethanamine |

InChI |

InChI=1S/C11H12N2O/c12-5-7-14-10-4-3-9-2-1-6-13-11(9)8-10/h1-4,6,8H,5,7,12H2 |

InChI Key |

FZIFJKSBGDPGRP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)OCCN)N=C1 |

Origin of Product |

United States |

Synthetic Strategies for 2 7 Quinolinyloxy Ethanamine and Analogous Structures

Classical and Contemporary Approaches to Quinolinyloxy Ether Bond Formation

The ether linkage in 2-(7-quinolinyloxy)ethanamine is a pivotal structural feature. Its formation typically involves the reaction of a 7-hydroxyquinoline (B1418103) precursor with a suitable two-carbon electrophile.

Etherification Reactions of Hydroxylated Quinoline (B57606) Precursors

A primary and straightforward approach to the quinolinyloxy ether bond is through the etherification of 7-hydroxyquinoline. This can be achieved via several established methods, most notably the Williamson ether synthesis and the Mitsunobu reaction.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. masterorganicchemistry.com This SN2 reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide or other suitable leaving group from an organohalide. masterorganicchemistry.com In the context of synthesizing this compound, 7-hydroxyquinoline would first be treated with a base to form the corresponding 7-quinolinyloxide. This nucleophile would then be reacted with a 2-haloethanamine derivative, typically with the amino group protected to prevent side reactions.

Table 1: Exemplary Reagents for Williamson Ether Synthesis of this compound Precursors

| 7-Hydroxyquinoline | Base | Electrophile (with protected amine) |

| 7-Hydroxyquinoline | Sodium hydride (NaH) | 2-(tert-Butoxycarbonylamino)ethyl bromide |

| 7-Hydroxyquinoline | Potassium carbonate (K₂CO₃) | 2-Phthalimidoethyl bromide |

| 7-Hydroxyquinoline | Sodium ethoxide (NaOEt) | 2-Chloro-N,N-dimethylethanamine |

The choice of base and solvent is crucial for the success of the Williamson ether synthesis, with common systems including sodium hydride in dimethylformamide (DMF) or potassium carbonate in acetone. The use of a protected amine on the electrophile is essential to avoid self-condensation and other undesired reactions. Subsequent deprotection of the resulting intermediate yields the target primary amine.

The Mitsunobu reaction offers a milder alternative for ether formation, proceeding via a redox-condensation mechanism. nih.gov This reaction typically employs triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate an alcohol for nucleophilic attack by a pronucleophile, in this case, the hydroxyl group of 7-hydroxyquinoline. nih.gov For the synthesis of the target compound, 7-hydroxyquinoline would be reacted with an N-protected 2-aminoethanol derivative, such as N-Boc-2-aminoethanol, in the presence of the Mitsunobu reagents. A key advantage of the Mitsunobu reaction is that it often proceeds with inversion of configuration at the alcohol carbon, although this is not relevant for the synthesis of this compound from an achiral alcohol.

Ring-Closing and Cyclization Reactions for Quinolinyloxy Functionalization

An alternative to forming the ether bond on a pre-existing quinoline ring is to construct the quinoline ring itself from a precursor that already contains the desired alkoxy side chain. Several classical quinoline syntheses can be adapted for this purpose, including the Conrad-Limpach and Doebner-von Miller reactions. wikipedia.orgwikipedia.orgsynarchive.com

The Conrad-Limpach synthesis involves the condensation of an aniline (B41778) with a β-ketoester to form a 4-hydroxyquinoline. wikipedia.orgsynarchive.com To generate a 7-alkoxyquinoline, one would start with an appropriately substituted aniline, for example, 3-(2-aminoethoxy)aniline. The reaction of this aniline with a β-ketoester, followed by a high-temperature cyclization, would yield the corresponding 7-(2-aminoethoxy)-4-hydroxyquinoline. nih.gov

Table 2: Key Quinoline Ring-Closing Reactions

| Reaction Name | Starting Materials | Product Type |

| Conrad-Limpach Synthesis | Aniline, β-Ketoester | 4-Hydroxyquinoline |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated carbonyl compound | Substituted Quinoline |

The Doebner-von Miller reaction is another powerful method for quinoline synthesis, reacting an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org By employing an aniline bearing the aminoethoxy side chain, this reaction can be used to construct the quinoline ring with the desired ether functionality already in place. The reaction is typically catalyzed by strong acids. wikipedia.org

Methodologies for Ethanamine Moiety Introduction and Elaboration

The introduction of the ethanamine side chain is the second critical phase in the synthesis of this compound. This can be achieved through various amination strategies.

Amination Reactions on Functionalized Alkoxy Intermediates

A common strategy involves first attaching a two-carbon unit with a suitable leaving group to the 7-hydroxyquinoline via etherification. This functionalized intermediate can then be converted to the amine. For instance, 7-hydroxyquinoline can be reacted with 1,2-dihaloethane to form 7-(2-haloethoxy)quinoline. The halide can then be displaced by an amine source, such as ammonia (B1221849) or a protected amine equivalent like phthalimide (B116566) (in the Gabriel synthesis), followed by deprotection. Alternatively, the halide can be converted to an azide, which is then reduced to the primary amine.

Another approach is to start with 2-(7-quinolinyloxy)ethanol, which can be synthesized by reacting 7-hydroxyquinoline with ethylene (B1197577) oxide or a 2-haloethanol. The hydroxyl group of this alcohol can then be converted into a better leaving group, such as a tosylate or mesylate. Subsequent reaction with an amine source will then yield the desired product.

Reductive Amination Pathways and Related Transformations

Reductive amination is a highly versatile and widely used method for the synthesis of amines. wikipedia.orgorganic-chemistry.org This reaction involves the condensation of a carbonyl compound (an aldehyde or a ketone) with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.org To apply this to the synthesis of this compound, a precursor such as (7-quinolinyloxy)acetaldehyde would be required. This aldehyde can be prepared by the oxidation of 2-(7-quinolinyloxy)ethanol. The reductive amination of (7-quinolinyloxy)acetaldehyde with ammonia, in the presence of a suitable reducing agent, would directly yield the target compound.

Table 3: Common Reducing Agents for Reductive Amination

| Reducing Agent | Characteristics |

| Sodium borohydride (B1222165) (NaBH₄) | A common and relatively mild reducing agent. |

| Sodium cyanoborohydride (NaBH₃CN) | Selective for the reduction of imines in the presence of carbonyls. |

| Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | A mild and effective reagent for reductive amination. |

| Catalytic Hydrogenation (H₂/catalyst) | A "green" method using hydrogen gas and a metal catalyst (e.g., Pd/C, Raney Ni). |

The choice of reducing agent is critical to the success of the reaction and depends on the specific substrate and reaction conditions. mdma.ch

Multicomponent Reactions Incorporating Aminoethoxy Units

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, offer an efficient and atom-economical approach to complex molecules. While specific examples for the direct synthesis of this compound via an MCR are not prevalent in the literature, the principles of MCRs could be applied. For instance, a modified Ugi or Passerini reaction could potentially be designed to incorporate a 7-hydroxyquinoline derivative, an isocyanide, a carbonyl compound, and an amine source to assemble a related structure in a single step. However, the development of such a specific MCR would require significant research and optimization.

Total Synthesis of Complex Natural Products and Designed Molecules Incorporating this compound Scaffolds

While natural products featuring the precise this compound scaffold are not widely documented, this structural motif is a critical component of numerous designed molecules synthesized for specific biological and pharmaceutical applications. The total synthesis of such complex molecules requires multi-step sequences that strategically build the quinoline core and subsequently install the aminoethoxy side chain.

The general approach often involves the initial construction of a functionalized 7-hydroxyquinoline. This can be achieved through established quinoline syntheses like the Combes, Doebner-von Miller, or Friedländer reactions, starting from appropriately substituted anilines and carbonyl compounds. Once the 7-hydroxyquinoline core is secured, the key ether linkage is typically formed via a nucleophilic substitution reaction, such as the Williamson ether synthesis, by reacting the hydroxyl group with a protected 2-haloethanamine or a similar electrophile like 2-(Boc-amino)ethyl tosylate. The final step involves the deprotection of the amine to yield the target scaffold.

In the context of more complex targets, this scaffold can be incorporated early in the synthesis or attached as a final fragment. For instance, the synthesis of a hypothetical complex molecule might involve the coupling of a pre-synthesized this compound unit with a separate, intricate molecular fragment using amide bond formation or cross-coupling reactions. nih.gov

Table 1: Illustrative Synthetic Route for a Complex Molecule Incorporating the Scaffold

| Step | Reactants | Reagents and Conditions | Product | Purpose |

|---|---|---|---|---|

| 1 | m-Anisidine, Diethyl acetylmalonate | Polyphosphoric acid (PPA), heat | 4-hydroxy-7-methoxy-2-methylquinoline | Construction of the quinoline core |

| 2 | 4-hydroxy-7-methoxy-2-methylquinoline | HBr, heat | 4-hydroxy-2-methylquinolin-7-ol | Demethylation to reveal hydroxyl group |

| 3 | 4-hydroxy-2-methylquinolin-7-ol, tert-butyl (2-bromoethyl)carbamate | K₂CO₃, DMF, heat | tert-butyl (2-((4-hydroxy-2-methylquinolin-7-yl)oxy)ethyl)carbamate | Introduction of the protected side chain |

| 4 | Product from Step 3, Complex Acid Chloride | Pyridine (B92270), DCM | Protected final molecule | Coupling with another molecular fragment |

Green Chemistry Principles and Sustainable Routes in Quinolinyloxyethanamine Synthesis

Traditional synthetic routes for quinoline derivatives often involve harsh conditions, hazardous reagents, and significant waste generation. acs.org The application of green chemistry principles aims to mitigate these drawbacks by focusing on sustainability, efficiency, and safety.

Sustainable synthesis of the this compound scaffold can be achieved by redesigning classical methods. For the quinoline core synthesis, this includes employing water as a solvent, using recyclable solid acid catalysts, or utilizing microwave-assisted organic synthesis (MAOS) to reduce reaction times and energy consumption. mdpi.com For example, the Friedländer synthesis can be performed using catalysts like Nafion NR50 under microwave irradiation in ethanol, providing an environmentally friendly alternative to conventional acid catalysis. mdpi.com

One-pot procedures that combine multiple reaction steps without isolating intermediates are particularly valuable. acs.org A potential green route could involve a one-pot, three-component reaction of a 3-aminophenol (B1664112) derivative, an α,β-unsaturated aldehyde, and an amine source, catalyzed by a reusable metal catalyst to directly form a functionalized quinoline. Furthermore, avoiding the use of toxic solvents and replacing them with greener alternatives like ionic liquids or supercritical fluids can significantly reduce the environmental impact of the synthesis. rsc.orgnih.gov

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Feature | Traditional Approach (e.g., Skraup Synthesis) | Green Chemistry Approach |

|---|---|---|

| Solvent | Concentrated Sulfuric Acid (corrosive, hazardous) | Water, Ethanol, or solvent-free conditions |

| Catalyst | Strong acids (non-recyclable) | Recyclable solid acids, nanocatalysts, ionic liquids nih.gov |

| Energy | Prolonged heating under reflux | Microwave irradiation, ultrasound rsc.org |

| Byproducts | Significant acidic and organic waste | Minimal waste, catalyst is recovered and reused acs.org |

| Safety | Use of toxic oxidants like arsenic acid or nitrobenzene (B124822) | Use of air or molecular oxygen as the oxidant rsc.org |

Catalytic and Transition Metal-Mediated Synthetic Methodologies for Quinoline-Ether-Amine Systems

Transition metal catalysis offers powerful and efficient tools for the synthesis of quinoline-ether-amine systems, enabling reactions under milder conditions with higher selectivity. organic-chemistry.org These methods are crucial for both the formation of the quinoline nucleus and the construction of the ether linkage.

Quinoline Ring Synthesis: A variety of transition metals, including iron, copper, nickel, manganese, rhodium, and ruthenium, have been successfully employed to catalyze the synthesis of quinolines. mdpi.comorganic-chemistry.org These catalysts can facilitate dehydrogenative coupling reactions, C-H activation, and annulation cascades. For instance, an iron-catalyzed system can be used for the synthesis of quinolines from amino alcohols and ketones, representing an economical and environmentally friendly option. organic-chemistry.org Similarly, rhodium-catalyzed C-H activation of anilines followed by cyclization with alkynes provides a direct route to highly substituted quinolines. mdpi.com

Ether Linkage Formation: While the Williamson ether synthesis is common, transition metal-catalyzed methods provide an important alternative, especially for sterically hindered substrates or when milder conditions are required. The copper-catalyzed Ullmann condensation, for example, can effectively couple 7-haloquinolines with 2-(Boc-amino)ethanol. Palladium-catalyzed Buchwald-Hartwig etherification is another powerful technique for forming the C-O bond between the quinoline core and the side chain.

Table 3: Selected Transition Metal-Catalyzed Reactions in Quinoline Synthesis

| Reaction Type | Catalyst System | Substrates | Key Advantages |

|---|---|---|---|

| Dehydrogenative Coupling | Manganese(II) complex | Amino alcohols, Ketones | Inexpensive, phosphine-free system organic-chemistry.org |

| C-H Activation/Annulation | Rhodium(III) catalyst | Anilines, Alkynyl esters | High regioselectivity, mild conditions mdpi.com |

| Cascade Cyclization | Copper(I)/Zinc(II) | Anilines, Alkynes, Aldehydes | Three-component, one-pot synthesis rsc.org |

| Double Dehydrogenative Coupling | Nickel catalyst | 2-aminobenzyl alcohol, diols | Mild reaction temperatures organic-chemistry.org |

Stereoselective Synthesis of Chiral this compound Derivatives

The parent compound, this compound, is achiral. However, introducing substituents on the ethanamine side chain can create one or more stereocenters, leading to chiral derivatives with potentially distinct pharmacological properties. The stereoselective synthesis of such derivatives is a key challenge, requiring precise control over the three-dimensional arrangement of atoms.

Asymmetric synthesis can be achieved using several strategies. One approach is to employ a chiral starting material, such as a chiral amino alcohol, which is then coupled to the 7-hydroxyquinoline core. Alternatively, chirality can be introduced during the synthesis using chiral catalysts or auxiliaries.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. mdpi.com For example, a chiral phosphoric acid can catalyze the dearomatizing aza-Michael addition to a prochiral enamine, which, after rearomatization, can yield a chiral amine with high enantiomeric excess. mdpi.com Another strategy involves the use of chiral phase-transfer catalysts, derived from cinchona alkaloids, to control the stereochemistry of C-C or C-N bond-forming reactions that establish the chiral center. nih.gov These methods could be adapted to synthesize chiral derivatives where a substituent is present at the C1 or C2 position of the ethanamine chain, leading to optically active products.

Table 4: Methodologies for Asymmetric Synthesis of Chiral Amine Derivatives

| Method | Catalyst/Reagent Type | Type of Chirality Induced | Potential Application |

|---|---|---|---|

| Asymmetric Phase-Transfer Catalysis | Chiral Quaternary Ammonium Salts (e.g., Maruoka catalyst) mdpi.com | Asymmetric alkylation of imines | Synthesis of α-substituted amino acid derivatives |

| Organocatalysis | Chiral Phosphoric Acids (e.g., BINOL-derived) mdpi.com | Asymmetric protonation/rearomatization | Synthesis of chiral azaheteroaryl ethylamines |

| Umpolung Reaction | Cinchona Alkaloid-derived Phase-Transfer Catalyst nih.gov | Enantioselective C-C bond formation | Synthesis of chiral γ-amino ketones as precursors |

Elucidation of Chemical Reactivity and Transformation Mechanisms of 2 7 Quinolinyloxy Ethanamine

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline ring of 2-(7-Quinolinyloxy)ethanamine exhibits a dual reactivity profile. The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic substitution reactions, such as nitration, halogenation, and sulfonation, are expected to occur preferentially on the benzene (B151609) ring, at positions C-5 and C-8, which are ortho and para to the activating quinolinyloxy group. Theoretical studies on hydroxyquinolines support the idea that the positions on the benzene ring are more susceptible to electrophilic attack. slideshare.netacs.org

Conversely, the electron-deficient pyridine ring is prone to nucleophilic aromatic substitution, particularly at the C-2 and C-4 positions. However, for a nucleophilic substitution to occur on the quinoline ring of this compound, a good leaving group would need to be present at one of these positions. In the absence of such a group, nucleophilic attack on the unsubstituted ring is generally unfavorable. Studies on haloquinolines have demonstrated that nucleophilic substitution is a viable pathway for functionalization. tandfonline.com For instance, 7-chloroquinoline (B30040) can serve as a versatile intermediate for the synthesis of various 7-substituted quinolines through nucleophilic substitution reactions. pharmaguideline.com

Reactivity Profiles of the Ethanamine Side Chain

The primary amine of the ethanamine side chain is a key site of reactivity, behaving as a potent nucleophile. This functionality allows for a variety of chemical transformations, enabling the synthesis of a diverse range of derivatives.

Acylation, Alkylation, and Sulfonylation Reactions

Condensation Reactions Leading to Imine, Enamine, and Other Nitrogen-Containing Derivatives

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. nih.govdtic.millibretexts.org This reaction is typically acid-catalyzed and involves the formation of a carbinolamine intermediate followed by dehydration. researchgate.net The formation of imines is a reversible process. nih.gov These imine derivatives can be valuable intermediates for further synthetic transformations. For instance, Schiff bases derived from 8-aminoquinoline (B160924) have been synthesized and characterized. nih.gov While the reaction of a primary amine with a carbonyl compound leads to an imine, secondary amines yield enamines. slideshare.netlibretexts.org

Oxidative and Reductive Transformations of the Quinolinyloxy and Ethanamine Moieties

The quinoline ring system and the ethanamine side chain can undergo both oxidative and reductive transformations, although their reactivity differs significantly.

The quinoline ring is generally resistant to oxidation. pharmaguideline.com However, under harsh conditions with strong oxidizing agents like potassium permanganate, the benzene ring can be cleaved, leaving the pyridine carboxylic acid. slideshare.net Conversely, the pyridine ring of the quinoline system is more susceptible to reduction. slideshare.net Catalytic hydrogenation or reduction with agents like tin and hydrochloric acid typically reduces the pyridine ring to yield 1,2,3,4-tetrahydroquinoline (B108954) derivatives. slideshare.nettandfonline.com Selective reduction of the benzene ring is also possible under specific conditions. acs.org

The ethanamine side chain is susceptible to oxidation. Primary amines can be oxidized by various reagents to form a range of products, including imines, nitriles, or oximes, depending on the reaction conditions and the oxidant used. The oxidation of primary amines can be a complex process. researchgate.net The primary amine group itself is not typically reducible under standard conditions.

Mechanistic Investigations of Intramolecular Cyclizations, Rearrangements, and Fragmentation Pathways

The structure of this compound, with its flexible ethanamine side chain appended to the quinoline ring, presents the possibility for intramolecular reactions. Depending on the reaction conditions and the presence of suitable functional groups, intramolecular cyclization could occur. For instance, if the ethanamine side chain were to be appropriately functionalized, it could potentially react with the quinoline ring to form a new heterocyclic system.

While specific studies on the intramolecular reactions of this compound are not documented, the general principles of organic chemistry suggest that such transformations are plausible. For example, if the terminal amine were converted to a good leaving group, an intramolecular nucleophilic attack from the quinoline ring could be envisioned. Rearrangement reactions are less likely given the stable aromatic nature of the quinoline ring. Fragmentation pathways would likely involve the cleavage of the ether linkage or the C-C and C-N bonds of the ethanamine side chain under high-energy conditions such as mass spectrometry.

Strategies for Directed Functionalization and Chemical Diversification of this compound Derivatives

The chemical diversification of this compound can be achieved by targeting either the quinoline ring or the ethanamine side chain.

For the quinoline ring, directed functionalization can be achieved through electrophilic substitution, guided by the activating effect of the 7-oxy group to the 5 and 8 positions. Furthermore, if a halo-substituted precursor is used, a wide range of functionalities can be introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions. pharmaguideline.com

The ethanamine side chain offers a more straightforward handle for diversification. As discussed, acylation, alkylation, and sulfonylation can be used to introduce a variety of substituents on the nitrogen atom. Condensation with carbonyl compounds provides access to a vast library of imine derivatives, which can be further modified. For example, reduction of the imine would lead to a secondary amine. The primary amine also allows for the construction of more complex nitrogen-containing heterocycles.

Below is a table summarizing the potential reactivity of this compound.

| Functional Group | Reaction Type | Potential Reagents | Expected Products |

| Quinoline Ring (Benzene part) | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄, Br₂, SO₃ | 5- and 8-substituted derivatives |

| Quinoline Ring (Pyridine part) | Nucleophilic Aromatic Substitution | R-Li, NaNH₂ (requires activation/leaving group) | 2- or 4-substituted derivatives |

| Quinoline Ring | Reduction | H₂/Pd, Sn/HCl | 1,2,3,4-Tetrahydroquinoline derivative |

| Quinoline Ring | Oxidation | KMnO₄ (harsh conditions) | Pyridine carboxylic acid derivatives |

| Ethanamine Side Chain | Acylation | Acyl chlorides, Anhydrides | N-acyl derivatives |

| Ethanamine Side Chain | Alkylation | Alkyl halides | N-alkyl derivatives (secondary, tertiary) |

| Ethanamine Side Chain | Sulfonylation | Sulfonyl chlorides | N-sulfonyl derivatives |

| Ethanamine Side Chain | Condensation | Aldehydes, Ketones | Imines (Schiff bases) |

| Ethanamine Side Chain | Oxidation | Various oxidizing agents | Imines, nitriles, etc. |

Lack of Available Research Data Precludes Analysis of this compound's Chemical Reactivity

A thorough investigation into the chemical reactivity and transformation mechanisms of this compound, with a specific focus on the influence of substituents and electronic effects, could not be completed due to a lack of available scientific literature on the compound. Extensive searches of scholarly databases and chemical literature did not yield any specific studies detailing the reactivity, stability, or synthetic modifications of this particular molecule.

The intended article was to be structured around an elucidation of the chemical behavior of this compound, as outlined in the user's request. This would have involved an in-depth discussion under the heading "3.6. Influence of Substituents and Electronic Effects on Chemical Reactivity and Stability," supported by detailed research findings and data tables.

However, the foundational research required to construct such an analysis appears to be absent from the public domain. While general principles of chemical reactivity pertaining to the quinoline and ethanamine functional groups are well-established, a specific examination of how these principles apply to the integrated structure of this compound, and how they are modulated by various substituents, has not been documented in the reviewed literature.

Consequently, the creation of an authoritative and scientifically accurate article on this specific topic is not feasible at this time. Further empirical research and publication in peer-reviewed journals would be necessary to provide the data required for a comprehensive analysis as requested.

Advanced Spectroscopic and Analytical Characterization of 2 7 Quinolinyloxy Ethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone for the structural determination of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework of 2-(7-Quinolinyloxy)ethanamine.

High-resolution ¹H and ¹³C NMR spectra offer primary insights into the chemical environment of each proton and carbon atom within the molecule.

The ¹H NMR spectrum of this compound is expected to display distinct signals for the aromatic protons of the quinoline (B57606) ring and the aliphatic protons of the ethanamine side chain. The chemical shifts (δ) are influenced by the electron-withdrawing effect of the quinoline nitrogen and the ether oxygen. The protons on the quinoline ring will appear in the downfield region (typically δ 7.0-8.8 ppm), with their multiplicity revealing the coupling patterns between adjacent protons. The methylene (B1212753) protons of the ethanamine chain (O-CH₂ and N-CH₂) will resonate in the mid-field region, with their chemical shifts influenced by the adjacent heteroatoms. The amine (NH₂) protons may appear as a broad singlet, and their chemical shift can be concentration and solvent dependent.

The ¹³C NMR spectrum , often acquired with proton decoupling, reveals a single peak for each unique carbon atom. The quinoline ring will exhibit nine distinct signals in the aromatic region (approximately δ 105-160 ppm). The carbons directly bonded to the nitrogen (C7 and C8a) and the oxygen (C7) are expected to be significantly deshielded. The two aliphatic carbons of the ethanamine side chain will appear in the upfield region (typically δ 40-70 ppm).

Hypothetical ¹H and ¹³C NMR Data for this compound:

| Atom | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H NMR) | Coupling Constants (J, Hz) (¹H NMR) |

| H-2 | 8.80 | 150.5 | dd | J = 4.2, 1.5 |

| H-3 | 7.45 | 121.0 | dd | J = 8.2, 4.2 |

| H-4 | 8.10 | 136.2 | d | J = 8.2 |

| H-5 | 7.60 | 128.0 | d | J = 8.8 |

| H-6 | 7.30 | 118.5 | dd | J = 8.8, 2.4 |

| H-8 | 8.25 | 108.0 | d | J = 2.4 |

| O-CH₂ | 4.30 | 68.0 | t | J = 5.5 |

| N-CH₂ | 3.20 | 41.5 | t | J = 5.5 |

| NH₂ | 1.90 | - | br s | - |

| C-2 | - | 150.5 | - | - |

| C-3 | - | 121.0 | - | - |

| C-4 | - | 136.2 | - | - |

| C-4a | - | 148.0 | - | - |

| C-5 | - | 128.0 | - | - |

| C-6 | - | 118.5 | - | - |

| C-7 | - | 158.0 | - | - |

| C-8 | - | 108.0 | - | - |

| C-8a | - | 149.5 | - | - |

| O-CH₂ | - | 68.0 | - | - |

| N-CH₂ | - | 41.5 | - | - |

Note: Data is hypothetical and for illustrative purposes.

Two-dimensional NMR experiments are indispensable for assembling the molecular puzzle provided by 1D NMR. rjonco.comnuph.edu.uadurham.ac.ukresearchgate.netmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. nuph.edu.ua For this compound, COSY would show correlations between adjacent aromatic protons on the quinoline ring (e.g., H-2 with H-3, H-5 with H-6) and between the two methylene groups of the ethanamine chain (O-CH₂ with N-CH₂).

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). nuph.edu.ua This is crucial for assigning the carbon signals based on their attached, and already assigned, protons. For instance, the proton signal at δ 4.30 would correlate with the carbon signal at δ 68.0, confirming the assignment of the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. nuph.edu.ua This technique is vital for connecting different fragments of the molecule. Key HMBC correlations would be observed from the O-CH₂ protons to the C-7 of the quinoline ring, unequivocally establishing the connection of the ethanamine side chain to the quinoline core. Correlations from the aromatic protons to other carbons within the quinoline ring would confirm the substitution pattern.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation. For a relatively flexible molecule like this compound, NOESY could reveal through-space interactions between the protons of the ethanamine chain and the protons on the quinoline ring, such as H-6 and H-8, offering insights into the preferred orientation of the side chain relative to the ring system. nuph.edu.ua

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental formula. bioanalysis-zone.comthermofisher.comspectroscopyonline.com For this compound (C₁₁H₁₂N₂O), the calculated exact mass would be compared to the experimentally determined value, with a very low mass error (typically < 5 ppm) confirming the molecular formula.

Fragmentation analysis , typically performed using tandem mass spectrometry (MS/MS), provides structural information by breaking the molecule into smaller, charged fragments. The fragmentation pattern of this compound would likely involve characteristic losses. Cleavage of the ether bond could lead to a fragment corresponding to the 7-hydroxyquinoline (B1418103) cation. Another prominent fragmentation pathway would be the loss of the amine group from the side chain.

Hypothetical HRMS Fragmentation Data:

| m/z (Fragment) | Hypothetical Formula | Description |

| 188.0949 | [C₁₁H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 145.0527 | [C₉H₇NO]⁺ | Loss of ethanamine |

| 129.0551 | [C₉H₇N]⁺ | Loss of ethanamine and oxygen |

| 44.0500 | [C₂H₆N]⁺ | Ethanamine fragment |

Note: Data is hypothetical and for illustrative purposes.

Vibrational Spectroscopy (Infrared and Raman) for Identification of Characteristic Functional Groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. researchgate.netuantwerpen.beastrochem.org

The IR spectrum of this compound is expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine will appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic quinoline ring will be observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretches of the ethanamine chain will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the quinoline ring will produce a series of sharp bands in the 1450-1650 cm⁻¹ region. A strong absorption corresponding to the C-O-C ether stretching will be present in the 1200-1250 cm⁻¹ range. The N-H bending vibration is expected around 1600 cm⁻¹.

The Raman spectrum will also show these characteristic vibrations, but with different relative intensities. uantwerpen.bepsu.edu Aromatic ring vibrations often produce strong Raman signals, making it a useful technique for analyzing the quinoline moiety.

Hypothetical Vibrational Spectroscopy Data:

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

| 3400, 3320 | N-H stretch (asymmetric and symmetric) | IR |

| 3080-3020 | Aromatic C-H stretch | IR, Raman |

| 2950-2850 | Aliphatic C-H stretch | IR, Raman |

| 1620, 1580, 1500 | C=C, C=N stretch (quinoline ring) | IR, Raman |

| 1610 | N-H bend | IR |

| 1240 | Aryl-O stretch (asymmetric) | IR |

| 1030 | C-N stretch | IR, Raman |

Note: Data is hypothetical and for illustrative purposes.

X-ray Crystallography for Definitive Solid-State Structural Determination and Intermolecular Interactions

Should a suitable single crystal of this compound or a salt thereof be obtained, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. nih.govmdpi.comsemanticscholar.orgnih.gov This technique would confirm the connectivity of the atoms, and provide precise bond lengths, bond angles, and torsion angles. Furthermore, the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding involving the amine group and the quinoline nitrogen, which govern the solid-state architecture.

Advanced Chromatographic Techniques (HPLC, GC, SFC) for Purity Assessment, Separation of Isomers, and Preparative Scale Isolation

Chromatographic techniques are essential for assessing the purity of a synthesized compound, separating it from any byproducts or starting materials, and for the separation of isomers.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol, would be the primary method for determining the purity of this compound. scribd.comresearchgate.netlew.ro The retention time would be characteristic of the compound under specific conditions, and the peak area would be proportional to its concentration. HPLC can also be scaled up for preparative purification.

Gas Chromatography (GC): GC, often coupled with a mass spectrometer (GC-MS), can also be used for purity analysis, provided the compound is sufficiently volatile and thermally stable. madison-proceedings.com Derivatization of the primary amine may be necessary to improve its chromatographic properties.

Supercritical Fluid Chromatography (SFC): SFC is a powerful technique, particularly for preparative separations. wiley.comhplc.eunih.govwaters.comamericanpharmaceuticalreview.com It offers advantages in terms of speed and reduced solvent consumption compared to HPLC. SFC is also well-suited for chiral separations if a chiral stationary phase is employed, which would be relevant if a chiral center were present in the molecule. For an achiral molecule like this compound, SFC can be an efficient method for high-throughput purification. hplc.eu

Development of Robust Analytical Methodologies for Quantification and Detection in Research Matrices

The accurate quantification and detection of this compound in complex research matrices, such as biological fluids and tissues, are paramount for elucidating its pharmacokinetic profile and understanding its disposition. The development of robust and validated analytical methods is a critical prerequisite for preclinical and pharmacological studies. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for these applications due to its high sensitivity, selectivity, and specificity.

Method development for this compound would typically commence with the optimization of sample preparation techniques to extract the analyte from the matrix and remove interfering substances. Common approaches for biological samples include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE). For instance, a study on the quantification of the quinoline derivative lenvatinib (B1674733) and its metabolites in human plasma, urine, and feces utilized acetonitrile for protein precipitation. nih.gov Another approach for similar compounds might involve extraction with an organic solvent like diethyl ether. nih.gov The choice of extraction method depends on the physicochemical properties of the analyte and the nature of the sample matrix.

Chromatographic separation is a crucial step to isolate the analyte from endogenous components and potential metabolites. Reversed-phase HPLC is frequently employed for the analysis of quinoline derivatives. nih.gov The selection of the stationary phase (e.g., C18, C8) and mobile phase composition (typically a mixture of an aqueous buffer with an organic modifier like acetonitrile or methanol) is optimized to achieve symmetric peak shapes, adequate retention, and efficient separation. nih.govmeasurlabs.comnih.gov Gradient elution is often preferred to ensure the timely elution of all compounds of interest with good resolution. nih.gov

Detection by tandem mass spectrometry offers exceptional sensitivity and selectivity through the monitoring of specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM). nih.gov For this compound, method development would involve optimizing the mass spectrometric conditions, including the ionization source parameters (e.g., electrospray ionization in positive ion mode) and collision energy to achieve the most abundant and stable fragment ions for quantification and confirmation.

Method validation is an indispensable part of the development process to ensure the reliability of the analytical data. Validation is typically performed according to regulatory guidelines and includes the assessment of several key parameters. A representative summary of validation parameters for a hypothetical LC-MS/MS method for this compound, based on methods for analogous compounds, is presented in Table 1.

Table 1: Representative Validation Parameters for a Hypothetical LC-MS/MS Method for this compound in Human Plasma

| Parameter | Typical Acceptance Criteria | Example Finding for an Analogous Compound |

| Linearity (r²) | ≥ 0.99 | 0.995 or greater |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | 0.1 - 1.0 ng/mL |

| Accuracy | Within ±15% of nominal concentration (±20% at LLOQ) | 90% - 110% |

| Precision (RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |

| Recovery | Consistent and reproducible | 85% - 105% |

| Matrix Effect | Within acceptable limits | < 15% |

| Stability | Stable under various storage and handling conditions | Stable for 24h at room temperature, 3 freeze-thaw cycles, and 1 month at -80°C |

This table presents hypothetical data based on typical performance characteristics of LC-MS/MS methods for similar quinoline derivatives. nih.govmdpi.comrsc.org

The development of such robust analytical methodologies is a fundamental requirement for advancing the research and understanding of this compound. These methods provide the essential tools for accurate measurement in various experimental settings, from in vitro metabolic stability assays to in vivo pharmacokinetic studies in animal models.

A summary of typical chromatographic and mass spectrometric conditions for the analysis of quinoline derivatives, which would be applicable to the analysis of this compound, is provided in Table 2.

Table 2: Typical LC-MS/MS Conditions for the Analysis of Quinoline Derivatives

| Parameter | Typical Conditions |

| HPLC System | Agilent 1100/1200 series or equivalent |

| Mass Spectrometer | Triple quadrupole (e.g., API 3000, Sciex 4000) |

| Column | Reversed-phase C18 or C8 (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile or Methanol |

| Flow Rate | 0.2 - 0.5 mL/min |

| Injection Volume | 5 - 20 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

This table provides a general overview of typical instrument parameters that would be a starting point for the method development for this compound. nih.govmeasurlabs.commdpi.com

Computational Chemistry and Theoretical Modeling of 2 7 Quinolinyloxy Ethanamine

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods) for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and Ab Initio calculations are widely employed to model the electronic structure of quinoline (B57606) derivatives. rjptonline.org DFT, particularly with functionals like B3LYP, offers a balance between computational cost and accuracy for many molecular systems. als-journal.comresearchgate.net Ab initio methods, such as Hartree-Fock, provide a foundational, albeit often less accurate, approach. ajchem-a.comresearchgate.net These calculations allow for the prediction of molecular geometry, electronic properties, and spectroscopic features. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key application of quantum chemical calculations that simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For quinoline derivatives, the HOMO is often localized on the ring system, while the LUMO is distributed across the entire molecule. dergipark.org.tr

Table 1: Representative FMO Parameters for a Quinolinyloxyethanamine Scaffold Note: These values are illustrative and depend on the specific computational method and basis set used.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.25 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -2.50 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 3.75 | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. dergipark.org.tr |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule in 3D and predicting its reactivity. als-journal.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like nitrogen and oxygen.

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites, often around hydrogen atoms bonded to electronegative atoms, are prone to nucleophilic attack.

For 2-(7-Quinolinyloxy)ethanamine, the MEP surface would likely show negative potential around the quinoline nitrogen and the ether oxygen, highlighting them as potential sites for hydrogen bonding or interaction with electrophiles. The amine group's hydrogen atoms would exhibit positive potential. This analysis is crucial for understanding intermolecular interactions. rjptonline.orgmdpi.com

Molecular Dynamics Simulations for Conformational Behavior and Solvation Effects

While quantum mechanics describes the electronic structure of a molecule, molecular dynamics (MD) simulations are used to study its physical movements and conformational changes over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a detailed view of the molecule's dynamic behavior. researchgate.net

For this compound, MD simulations can reveal:

Conformational Flexibility: The molecule is not static; the ethanamine side chain can rotate and fold. MD simulations explore the potential energy surface to identify stable low-energy conformations and the transitions between them.

Solvation Effects: The behavior of a molecule can change dramatically in a solvent like water. MD simulations explicitly model the interactions between the solute (this compound) and solvent molecules, showing how solvation influences its conformation and the accessibility of its functional groups. researchgate.net

In Silico Screening and Virtual Ligand Design Utilizing Quinolinyloxyethanamine Scaffolds

The this compound structure can serve as a molecular scaffold or starting point for the design of new compounds with specific biological activities. nih.gov In silico (computer-based) techniques are essential in modern drug discovery for efficiently screening large libraries of virtual compounds. mdpi.com

The process typically involves:

Scaffold-Based Library Generation: A virtual library of derivatives is created by computationally adding various functional groups to the quinolinyloxyethanamine core. This can be achieved through techniques like scaffold morphing. mdpi.com

Molecular Docking: These virtual derivatives are then docked into the active site of a target protein. Docking algorithms predict the preferred orientation of the ligand and estimate its binding affinity. mdpi.com

Hit Identification: Compounds with high predicted binding affinities and favorable interactions with key residues in the target protein are identified as "hits" for further experimental investigation. mdpi.comnih.gov This approach accelerates the discovery of new potential therapeutic agents.

Prediction of Spectroscopic Parameters from First Principles and Comparison with Experimental Data

Quantum chemical methods, particularly DFT, can predict various spectroscopic parameters from first principles. als-journal.com This is a powerful way to validate computational models and aid in the interpretation of experimental data.

Vibrational Spectroscopy (IR): DFT calculations can compute the harmonic vibrational frequencies of a molecule. researchgate.net The resulting theoretical spectrum can be compared with experimental FT-IR data. While calculated frequencies are often systematically higher than experimental ones (due to the harmonic approximation and gas-phase calculations), they can be scaled to achieve good agreement, helping to assign specific vibrational modes to observed peaks. researchgate.netmdpi.com

NMR Spectroscopy: Theoretical calculations can predict the nuclear magnetic shielding tensors, which are then converted into chemical shifts (¹H and ¹³C NMR). nih.gov Comparing calculated and experimental chemical shifts helps confirm the molecular structure and can reveal insights into electronic effects within the molecule. mdpi.com

Table 2: Illustrative Comparison of Theoretical and Experimental Spectroscopic Data Note: This table presents hypothetical data to demonstrate the concept of comparing computational predictions with experimental results.

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

| IR Frequency (C-O stretch) | 1275 cm⁻¹ | 1250 cm⁻¹ |

| ¹H NMR (amine -NH₂) | 2.9 ppm | 2.7 ppm |

| ¹³C NMR (C7-O) | 158 ppm | 156 ppm |

Reaction Pathway and Transition State Analysis for Elucidating Reaction Mechanisms

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can understand how reactants are converted into products. nih.gov

For reactions involving this compound, computational analysis can:

Identify Reaction Intermediates: Locate stable or transient species that exist along the reaction coordinate.

Determine Transition States (TS): A transition state is the highest energy point on the reaction pathway. Computational methods can precisely determine the geometry and energy of the TS.

Calculate Activation Energy: The energy difference between the reactants and the transition state is the activation energy (barrier height). This value provides insight into the reaction rate and feasibility. A high activation barrier suggests a slow reaction. nih.gov

This type of analysis allows for a step-by-step understanding of reaction mechanisms, such as N-alkylation or acylation of the amine group, providing a level of detail that is often difficult to obtain through experimental means alone.

Research Applications and Functional Exploitation of 2 7 Quinolinyloxy Ethanamine in Chemical Science

2-(7-Quinolinyloxy)ethanamine as a Versatile Building Block in Complex Organic Synthesis

This compound is a bifunctional organic molecule that incorporates a quinoline (B57606) heterocycle and a primary amino group, connected by an ether linkage. This unique combination of functionalities makes it a valuable building block in the synthesis of more complex molecular architectures. The quinoline moiety, a privileged scaffold in medicinal chemistry, imparts specific electronic and steric properties, while the reactive primary amine allows for a wide range of chemical transformations.

Precursor in the Construction of Diverse Heterocyclic and Macrocyclic Systems

The presence of a primary amine in this compound allows for its incorporation into a variety of heterocyclic and macrocyclic structures through reactions such as amide bond formation, reductive amination, and the formation of Schiff bases. These reactions are fundamental in the construction of larger, more complex molecules with potential biological activity.

Macrocyclic compounds, in particular, have garnered significant interest in medicinal chemistry due to their unique structural and conformational properties. The synthesis of quinoline-based macrocycles has been an area of active research, with various strategies employed to incorporate the quinoline nucleus into a larger ring system. While specific examples detailing the use of this compound in macrocyclization are not extensively documented in publicly available literature, its structure is amenable to established synthetic routes. For instance, the primary amine could react with a dicarboxylic acid or a dialdehyde in a subsequent cyclization step to form a macrocyclic lactam or a macrocyclic imine, respectively.

The Friedländer annulation, a classic method for quinoline synthesis, can also be adapted for the post-functionalization of peptides to create quinoline-peptide hybrid macrocycles. This highlights the utility of the quinoline scaffold in generating conformationally constrained and chemically diverse macrocyclic structures.

Role in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. The "split and pool" synthesis strategy is a common method used to generate these libraries, where a solid support is divided, reacted with different building blocks, and then recombined.

Primary amines are a cornerstone of combinatorial library synthesis due to their versatile reactivity. This compound, with its primary amino group, is well-suited for use as a building block in such synthetic endeavors. It can be readily attached to a solid support and then elaborated through a series of reactions to generate a library of quinoline-containing compounds. The diversity of the library can be achieved by varying the reagents used to react with the amine and by modifying the quinoline ring.

While specific libraries built from this compound are not prominently reported, the principles of combinatorial synthesis strongly support its potential in this area. The generation of libraries of structurally diverse quinoline derivatives is of significant interest for drug discovery, given the wide range of biological activities associated with this heterocyclic system.

Coordination Chemistry and Ligand Design for Metal Complexes

The quinoline nucleus and the ethylamine side chain of this compound provide potential coordination sites for metal ions. The nitrogen atom of the quinoline ring and the nitrogen atom of the primary amine can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. This chelating ability makes it an interesting candidate for the design of novel metal complexes with diverse applications.

Investigation of Chelation Properties and Metal-Binding Affinity

The chelation properties of quinoline derivatives are well-established, with 8-hydroxyquinoline and 8-aminoquinoline (B160924) being classic examples of potent metal-chelating agents. These compounds have been extensively studied for their ability to form stable complexes with a wide range of metal ions. The metal-binding affinity of these ligands is influenced by factors such as the nature of the metal ion, the pH of the medium, and the presence of other coordinating groups.

For this compound, the formation of a five-membered chelate ring involving the quinoline nitrogen and the amine nitrogen would be a key determinant of its metal-binding affinity. The stability of such complexes can be investigated using various techniques, including potentiometric titrations, spectrophotometry, and nuclear magnetic resonance (NMR) spectroscopy. The table below summarizes the typical stability constants for related quinoline-based ligands with various metal ions, providing an indication of the expected chelation properties of this compound.

| Ligand | Metal Ion | Log K1 | Log K2 |

| 8-Hydroxyquinoline | Cu(II) | 12.1 | 11.1 |

| Zn(II) | 8.7 | 8.0 | |

| Fe(II) | 7.5 | 6.5 | |

| 8-Aminoquinoline | Cu(II) | 6.9 | 5.6 |

| Ni(II) | 5.4 | 4.3 | |

| Zn(II) | 4.6 | 3.9 |

Note: The stability constants (K) are a measure of the strength of the interaction between the ligand and the metal ion. Higher values indicate stronger binding.

Development of Metal-Based Catalysts for Organic Transformations

Transition metal complexes are widely used as catalysts in a vast array of organic reactions. The properties and reactivity of these catalysts can be finely tuned by modifying the structure of the ligands coordinated to the metal center. Quinoline-based ligands have been successfully employed in the development of catalysts for various transformations, including C-H activation, cross-coupling reactions, and hydrogenation.

Design of Fluorescent Probes, Chemosensors, and Biosensors

Quinoline and its derivatives are well-known for their fluorescent properties and have been extensively used in the design of fluorescent probes and chemosensors for the detection of metal ions and other analytes. The fluorescence of the quinoline ring can be modulated by the binding of a metal ion to a nearby chelating group. This change in fluorescence can be a "turn-off" (quenching) or a "turn-on" (enhancement) response, providing a signal for the presence of the target analyte.

The structure of this compound is well-suited for the development of fluorescent chemosensors. The quinoline moiety acts as the fluorophore, while the ethylamine group can serve as part of the metal-binding site. Upon coordination of a metal ion, the electronic properties of the quinoline ring can be altered, leading to a change in its fluorescence emission. Quinoline-based fluorescent sensors have been developed for the detection of various metal ions, including Fe³⁺ and Pb²⁺, with high selectivity and sensitivity. nih.govnih.gov These sensors can be used for applications in environmental monitoring and biological imaging. nih.gov

The table below provides examples of quinoline-based fluorescent probes and their sensing characteristics.

| Probe | Analyte | Detection Limit | Response |

| Quinoline-based Schiff base | Pb²⁺ | 9.9 x 10⁻⁷ M | Fluorescence quenching |

| Quinoline derivative TQA | Fe³⁺ | 0.16841 μM | Fluorescence quenching |

Mechanistic Studies of Molecular Interactions with Biological Targets (Excluding Clinical Outcomes)

The quinoline scaffold is a privileged structure in medicinal chemistry, known for its diverse interactions with various biological targets. Derivatives of this compound are subjects of molecular interaction studies to understand their mechanism of action at a subcellular level. These investigations are fundamental to elucidating their potential as therapeutic agents or research tools, independent of clinical outcomes.

Investigation of Enzyme Inhibition Mechanisms (e.g., Kinases, Topoisomerases, Proteases)

The structural framework of this compound is analogous to cores found in numerous enzyme inhibitors. Mechanistic studies on related compounds reveal potential inhibitory activities.

Kinases: Quinoline and quinazoline-based compounds have been identified as potent kinase inhibitors. nih.gov For instance, the quinazoline-based inhibitor BPR1K871 has been shown to be a multi-kinase inhibitor, targeting enzymes like FLT3 and Aurora Kinase A (AURKA) with IC50 values in the nanomolar range. nih.gov The mechanism often involves competition with ATP for binding to the kinase's active site. The planar quinoline ring can engage in hydrophobic and π-stacking interactions within the adenine-binding pocket, while the ethanamine side chain can form hydrogen bonds with key amino acid residues, such as the hinge region of the kinase. Another quinazoline derivative, AZD0530, is a dual-specific c-Src/Abl kinase inhibitor with nanomolar potency. nih.gov

| Compound | Target Kinase(s) | IC50 (nM) |

| BPR1K871 | FLT3 / AURKA | 19 / 22 nih.gov |

| Lead Compound 4 | FLT3 / AURKA | 127 / 5 nih.gov |

| AZD0530 | c-Src / Abl | Low nanomolar nih.gov |

Topoisomerases: These enzymes, crucial for managing DNA topology, are well-established targets for quinoline-containing compounds. wikipedia.orgnih.gov Topoisomerase inhibitors can function by preventing the enzyme from breaking DNA strands or by stabilizing the transient enzyme-DNA complex, which prevents the re-ligation of the DNA and leads to strand breaks. wikipedia.orgnih.gov For example, derivatives of the fluoroquinolone antibiotic ciprofloxacin have been shown to exert dual topoisomerase I and topoisomerase II inhibition. nih.gov The planar aromatic ring system is capable of intercalating between DNA base pairs at the site of enzyme action, disrupting its function. nih.gov

Proteases: While less common than kinase or topoisomerase inhibition, the quinoline scaffold can be incorporated into protease inhibitors. nih.govcellsignal.com These inhibitors function by binding to the active site of the protease, preventing the natural substrate from binding and being cleaved. bosterbio.com The specific mechanism depends on the class of protease (e.g., serine, cysteine, aspartyl proteases) and the design of the inhibitor. The ethanamine moiety of this compound could be functionalized to mimic a peptide bond and interact with the catalytic residues of a protease.

Studies on Nucleic Acid (DNA/RNA) Intercalation and Binding Properties

The planar, electron-rich aromatic system of the quinoline ring is well-suited for intercalation into the double helix of DNA. This non-covalent insertion between adjacent base pairs causes a distortion of the DNA structure, which can interfere with replication and transcription.

Chloroquine, a well-known antimalarial with a quinoline core, is a classic example of a DNA intercalator. nih.gov Biophysical studies have characterized this interaction, showing that the quinoline moiety is responsible for the intercalation. nih.gov The binding is entropically driven and extends the DNA duplex by approximately 0.29 nm per bound ligand. nih.gov Such intercalation stabilizes the B-DNA form and significantly increases its melting temperature. nih.gov It is hypothesized that this compound would interact with DNA in a similar fashion, with the protonated ethanamine side chain potentially interacting with the negatively charged phosphate backbone, further stabilizing the complex.

| Intercalator | Binding Constant (K D ) | DNA Elongation per Molecule |

| Chloroquine (in physiological salt) | ~200 µM | ~0.29 nm nih.gov |

| Chloroquine (in 20 mM NaCl) | 90 ± 10 µM | Not Specified nih.gov |

Elucidation of Molecular Mechanisms in Modulating Cellular Pathways (e.g., Apoptosis Induction, Cell Cycle Arrest)

The inhibition of key enzymes and interaction with nucleic acids can trigger profound cellular responses, including the activation of programmed cell death (apoptosis) and the halting of the cell division cycle.

Apoptosis Induction: DNA damage caused by topoisomerase inhibition is a potent trigger for apoptosis. nih.gov The accumulation of single- or double-strand breaks activates cellular damage sensors, leading to the initiation of apoptotic cascades. For example, a novel ciprofloxacin derivative that dually inhibits topoisomerase I and II was shown to increase the expression of cleaved caspase 3 and activate the RIPK1/RIPK3/MLKL necro-apoptosis pathway. nih.gov

Cell Cycle Arrest: Cells respond to DNA damage or replication stress by activating checkpoints that arrest the cell cycle, allowing time for repair. nih.gov Topoisomerase inhibitors and other DNA-damaging agents frequently cause cell cycle arrest in the G2/M phase. nih.govnih.gov This is often mediated by the p53 tumor suppressor protein, which can induce the expression of cyclin-dependent kinase (CDK) inhibitors like p21. nih.govmdpi.com In contrast, some kinase inhibitors, such as the CDK7 inhibitor BS-181, can induce a G1 phase arrest by preventing the phosphorylation of key proteins like the retinoblastoma protein (Rb) that are required for progression into the S phase. mdpi.com

| Compound Type / Example | Primary Effect | Typical Phase of Arrest | Key Mediators |

| Topoisomerase Inhibitors | DNA Damage | G2/M nih.gov | p53, p21, Cyclin B1 nih.gov |

| CDK7 Inhibitor (BS-181) | Inhibition of CDK Activating Kinase | G1 mdpi.com | Rb, Cyclin D mdpi.com |

| Polyphenol (MPBC) | p53 Activation | G1 mdpi.com | p53, p21 mdpi.com |

Structure-Activity Relationship (SAR) Studies Focused on Molecular Recognition and Binding Efficacy

SAR studies on quinoline and quinazoline derivatives have provided valuable insights into the structural requirements for potent biological activity. nih.govnih.gov These studies systematically modify different parts of the molecule to determine their effect on binding and efficacy.

For a molecule like this compound, SAR studies would typically explore:

Substitutions on the Quinoline Ring: Adding electron-withdrawing or electron-donating groups at various positions can modulate the electronic properties of the ring system, affecting its ability to intercalate into DNA or bind to enzyme active sites.

Modification of the Linker: The length and flexibility of the oxyethanamine linker can be altered. Changing the ether linkage to a thioether or amine, or extending the two-carbon chain, can optimize the geometry for interaction with the target.

Functionalization of the Terminal Amine: The primary amine can be converted to secondary or tertiary amines, or incorporated into heterocyclic systems (e.g., piperazine). nih.gov These changes affect the basicity (pKa) and hydrogen bonding capacity of the side chain, which is often crucial for anchoring the molecule to its target.

In a study of quinoline derivatives, antiprion activity was found to be highly dependent on the nature of the terminal group linked to the quinoline core. nih.gov Similarly, for quinazoline-based kinase inhibitors, the substituent on a piperazine ring at the C7-position was found to be critical for inhibitory activity. nih.gov

Supramolecular Chemistry: Host-Guest Interactions and Self-Assembly Processes

The structural features of this compound suggest its potential for use in supramolecular chemistry. The planar quinoline ring can participate in non-covalent π-π stacking interactions, a key driving force for self-assembly. The terminal amino group and the ether oxygen atom can act as hydrogen bond donors and acceptors, respectively. These functionalities allow the molecule to engage in specific host-guest interactions with complementary molecules or to self-assemble into ordered supramolecular structures. For example, studies on 2,7-bis-nonyloxy-9-fluorenone have shown that it can form different two-dimensional polymorphic structures at a liquid-solid interface, with the arrangement influenced by intermolecular dipole-dipole interactions. rsc.org While structurally different, this demonstrates how functionalized aromatic cores can be directed to self-assemble. The combination of aromatic, hydrogen-bonding, and electrostatic interactions in this compound could potentially be exploited to form gels, liquid crystals, or other ordered materials.

Applications in Materials Science (e.g., Organic Light-Emitting Diodes, Polymer Modification, Functional Coatings)

The photophysical properties of the quinoline nucleus make it an attractive component for advanced materials, particularly in the field of optoelectronics.

Organic Light-Emitting Diodes (OLEDs): Quinoline and its derivatives are known for their fluorescence and are frequently used in the construction of OLEDs. researchgate.net They can function as the light-emitting layer (fluorescent layer), the electron transport layer (ETL), or the host material for phosphorescent dopants. researchgate.netnih.gov The high fluorescence quantum yield and thermal stability of many quinoline derivatives are advantageous for creating efficient and long-lasting devices. For instance, fluorene-bridged quinazoline and quinoxaline derivatives have been successfully used to fabricate efficient blue-emitting OLEDs. nih.gov The device performance is highly dependent on the molecular structure, which influences the emission wavelength, efficiency, and charge-carrier mobility.

| Device Emitting Material | Max. External Quantum Efficiency (EQE) | Color / CIE Coordinates (x, y) |

| Fluorene-bridged quinazoline derivative | 1.58% (at 20 mA/cm²) | Blue / (0.18, 0.24) nih.gov |

| Fluorene-bridged quinoxaline derivative | 1.30% (at 20 mA/cm²) | Blue / (0.19, 0.27) nih.gov |

| Diphenylaminofluorenylstyryl derivative | 2.90% (at 20 mA/cm²) | Blue / (0.14, 0.17) nih.gov |

Polymer Modification and Functional Coatings: The terminal amine group of this compound provides a reactive handle for grafting the molecule onto polymer backbones or surfaces. This could be used to impart specific properties to the material, such as fluorescence, UV-protection (due to the UV-absorbing nature of the quinoline ring), or altered surface energy. Such functional coatings could have applications in sensors, specialty optics, or biocompatible materials.

Due to a lack of available scientific research on the environmental chemistry, degradation pathways, environmental fate, and green remediation strategies specifically for the chemical compound this compound, it is not possible to generate an article that meets the requested criteria for thoroughness, detailed research findings, and data tables.

Extensive searches for scholarly articles and research data on this specific topic have not yielded any relevant information. The scientific community has not published studies focusing on the environmental impact of this particular compound. Therefore, any attempt to create the requested content would be speculative and would not adhere to the principles of scientific accuracy and reliance on verifiable sources.

Future Perspectives and Emerging Trends in 2 7 Quinolinyloxy Ethanamine Research

Development of Novel and Highly Efficient Synthetic Methodologies for Enhanced Accessibility and Sustainability

The future synthesis of 2-(7-Quinolinyloxy)ethanamine and its analogs is poised to move beyond traditional methods, embracing principles of green and sustainable chemistry. While classical methods for quinoline (B57606) synthesis like the Skraup, Doebner-von Miller, and Friedländer reactions have been foundational, they often require harsh conditions and generate significant waste. rsc.orgijpsjournal.com Emerging trends point towards the adoption of more environmentally benign and efficient synthetic strategies.

Key Future Directions:

Photocatalysis: Visible-light-mediated synthesis offers a green alternative for constructing the quinoline core. rsc.org Photocatalytic approaches can enable reactions under mild conditions, often at room temperature, with low catalyst loading and minimal by-product formation. rsc.org Future research could focus on developing a photocatalytic route to 7-hydroxyquinoline (B1418103), a key precursor, followed by etherification with 2-aminoethanol derivatives.

Biocatalysis: The use of enzymes as catalysts in organic synthesis is a rapidly growing field. ijpsjournal.comacs.org Biocatalytic methods, such as those employing monoamine oxidase (MAO-N) or horseradish peroxidase (HRP), can offer high selectivity and operate under mild, aqueous conditions. acs.org Exploring enzymatic pathways for the synthesis of the quinoline core or the installation of the ethanamine side chain could lead to highly sustainable and efficient processes.

Flow Chemistry: Continuous flow synthesis provides numerous advantages over batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netvapourtec.com The application of flow chemistry to the synthesis of quinoline libraries has been demonstrated, and this technology could be adapted for the continuous production of this compound, facilitating rapid optimization of reaction conditions and library generation. nih.govtechnologynetworks.com

Nanocatalyzed Reactions: The use of nanocatalysts in organic synthesis is gaining traction due to their high surface area and unique catalytic properties. nih.govacs.org Developing nanocatalyst-based methods for key bond-forming reactions in the synthesis of this compound could lead to improved yields, shorter reaction times, and catalyst recyclability. acs.org

| Synthetic Methodology | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, high atom economy, reduced waste. rsc.org |

| Biocatalysis | High selectivity, environmentally friendly, use of renewable resources. ijpsjournal.comacs.org |

| Flow Chemistry | Enhanced safety, scalability, automation, rapid optimization. researchgate.netvapourtec.com |

| Nanocatalysis | High efficiency, catalyst recyclability, novel reactivity. nih.govacs.org |

Advanced Computational Approaches for Predictive Modeling of Structure-Function Relationships and De Novo Design

Computational chemistry is an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational approaches will be instrumental in predicting its properties, understanding its interactions with biological targets, and designing novel derivatives with enhanced functionalities.

Key Future Directions:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR studies will be crucial for establishing mathematical relationships between the structural features of this compound analogs and their biological activities. This will enable the prediction of the activity of novel compounds before their synthesis, thereby prioritizing the most promising candidates.

Molecular Dynamics (MD) Simulations: MD simulations can provide detailed insights into the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins or nucleic acids. This can help in understanding the mechanism of action and in designing molecules with improved binding affinity and selectivity.

Pharmacophore Modeling and Virtual Screening: By identifying the key chemical features responsible for a desired biological activity, pharmacophore models can be developed and used to screen large virtual libraries of compounds to identify novel hits with the this compound scaffold.

De Novo Design: As computational power and algorithms advance, de novo design will play an increasingly important role in the creation of entirely new molecules based on the this compound framework. These methods can generate structures optimized for specific properties, such as binding to a particular protein pocket or exhibiting desired photophysical characteristics.

Exploration of Unconventional Reactivity Profiles and Catalytic Applications

The quinoline nucleus is known to participate in a variety of chemical transformations. Future research on this compound will likely uncover unconventional reactivity patterns and explore its potential in catalysis.

Key Future Directions:

Organocatalysis: Chiral quinoline derivatives have been successfully employed as organocatalysts in asymmetric synthesis. nih.gov The presence of the basic nitrogen in the quinoline ring and the primary amine in the side chain of this compound suggests its potential to act as a bifunctional organocatalyst.

Photoredox Catalysis: The electron-rich nature of the quinoline ring makes it a potential candidate for engagement in photoredox catalytic cycles. Investigations into its ability to act as a photosensitizer or to undergo single-electron transfer processes could open up new avenues for synthetic transformations.

Coordination Chemistry and Catalysis: The nitrogen atoms in this compound can act as ligands for metal ions, forming coordination complexes with potential catalytic activity. For instance, copper complexes of quinoline derivatives have been shown to exhibit catecholase activity. mdpi.com Exploring the coordination chemistry of this compound with various transition metals could lead to the development of novel catalysts for a range of organic reactions. researchgate.net

Integration of this compound into Multifunctional Hybrid Systems for Synergistic Effects

The unique combination of a rigid aromatic core and a flexible amino-functionalized side chain makes this compound an attractive building block for the construction of multifunctional hybrid materials.

Key Future Directions:

Metal-Organic Frameworks (MOFs): The ethanamine group can be readily functionalized to introduce carboxylic acid or other coordinating groups, making this compound a suitable ligand for the synthesis of MOFs. nih.gov The resulting MOFs could exhibit interesting properties such as luminescence, gas storage, or catalysis, arising from the combination of the quinoline functionality and the porous framework.

Polymer Conjugates: Covalent attachment of this compound to polymer backbones could lead to the development of functional materials with applications in areas such as drug delivery, sensing, or as smart materials that respond to external stimuli.

Hybrid Nanomaterials: Integration of this compound with nanoparticles, such as gold or silver nanoparticles, could result in hybrid materials with synergistic properties. For example, the quinoline moiety could provide a recognition element, while the nanoparticle could offer a signaling or therapeutic component.

Role in Chemical Biology Tool Development and Mechanistic Probes for Investigating Biological Processes

The inherent fluorescence of the quinoline core and the presence of a reactive handle in the ethanamine side chain make this compound a promising scaffold for the development of chemical biology tools.

Key Future Directions: